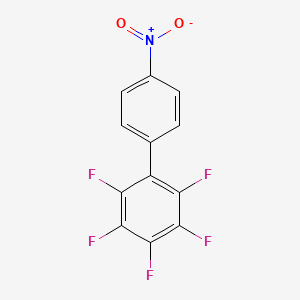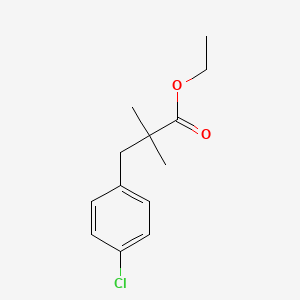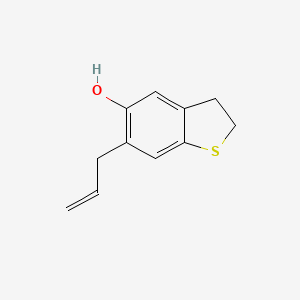
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a hydroxyl group at the 5th position and an allyl group at the 6th position on the benzothiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydrobenzothiophene and allyl bromide.
Allylation: The allylation of 2,3-dihydrobenzothiophene is carried out using allyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. This step introduces the allyl group at the 6th position.
Hydroxylation: The hydroxylation of the allylated intermediate is achieved using an oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to introduce the hydroxyl group at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps, such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, bases like potassium carbonate.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Substituted benzothiophenes with various functional groups.
科学的研究の応用
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
5-Hydroxy-2,3-dihydrobenzofuran: Similar structure but with an oxygen atom instead of sulfur.
6-Allyl-2,3-dihydrobenzothiophene: Lacks the hydroxyl group at the 5th position.
5-Hydroxy-2,3-dihydrobenzothiophene: Lacks the allyl group at the 6th position.
Uniqueness
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol is unique due to the presence of both the hydroxyl and allyl groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C11H12OS |
|---|---|
分子量 |
192.28 g/mol |
IUPAC名 |
6-prop-2-enyl-2,3-dihydro-1-benzothiophen-5-ol |
InChI |
InChI=1S/C11H12OS/c1-2-3-8-7-11-9(4-5-13-11)6-10(8)12/h2,6-7,12H,1,3-5H2 |
InChIキー |
MTIGKMIYABOJNW-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C=C2CCSC2=C1)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
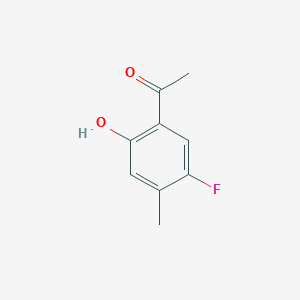

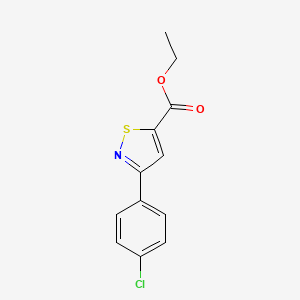
![N-[4-(5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide](/img/structure/B8672895.png)


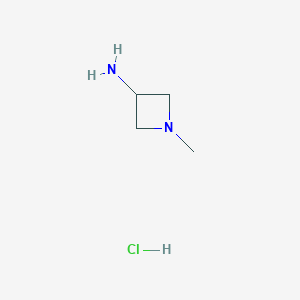
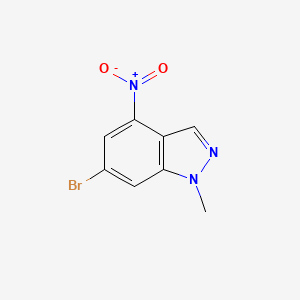
![6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8672912.png)
![5-Nitrobenzo[d]isothiazol-3(2H)-one](/img/structure/B8672935.png)
